An In-depth Technical Guide to Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate: Structure, Properties, and Applications
An In-depth Technical Guide to Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate, a chiral heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. Drawing on established principles and data from closely related analogues, this document will delve into the compound's chemical structure, physicochemical properties, synthesis, and potential applications, offering valuable insights for professionals in drug discovery and development.
Introduction: The Significance of the Oxazolidinone Core
The 2-oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably recognized for its presence in a class of synthetic antibacterial agents.[1] The oxazolidinone core is a key pharmacophore that imparts potent activity against a range of clinically important pathogens. Beyond its role in antimicrobial agents, this heterocyclic system is also a cornerstone in asymmetric synthesis, where it functions as a chiral auxiliary to control stereochemistry in a variety of chemical transformations.[1]
Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate combines the foundational 2-oxazolidinone ring with a benzyl carbamate protecting group. This combination makes it a valuable and versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics. The carbamate functionality offers a stable yet readily cleavable protecting group for the nitrogen atom of the oxazolidinone ring, allowing for selective chemical modifications at other positions of a target molecule.
Chemical Structure and Identification
The chemical structure of benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate features a central 1,3-oxazolidin-2-one ring. The nitrogen atom of this ring is substituted with a benzyl carbamate group. The stereochemistry at the 4-position of the oxazolidinone ring is a critical feature, as it imparts chirality to the molecule. Both (R) and (S) enantiomers are of interest, depending on the desired stereochemical outcome in a synthetic sequence.
Caption: Chemical structure highlighting key functional groups.
Physicochemical and Spectroscopic Properties
Precise experimental data for benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate is not extensively reported. However, its properties can be reliably predicted based on the known characteristics of its constituent functional groups and data from analogous compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Reference |
| Molecular Formula | C₁₁H₁₂N₂O₄ | Based on chemical structure.[3] |
| Molecular Weight | 236.22 g/mol | Calculated from the molecular formula.[3] |
| Appearance | White to off-white crystalline solid | Typical for similar organic compounds. |
| Melting Point | Estimated 90-110 °C | Higher than the related (R)-4-Benzyl-2-oxazolidinone (88-90 °C) due to the additional carbamate group.[4] |
| Solubility | Soluble in polar organic solvents (e.g., chloroform, ethyl acetate, methanol); sparingly soluble in water. | Based on the presence of both polar (carbamate, oxazolidinone) and nonpolar (benzyl) groups.[4] |
| XLogP3-AA | 0.5 | A measure of lipophilicity, suggesting moderate polarity.[3] |
Spectroscopic Characterization (Predicted)
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¹H NMR: Expected signals would include aromatic protons from the benzyl group (around 7.2-7.4 ppm), a benzylic CH₂ group (around 5.1 ppm), protons on the oxazolidinone ring (in the range of 3.5-4.5 ppm), and a proton on the nitrogen of the carbamate.
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¹³C NMR: Key signals would correspond to the carbonyl carbons of the carbamate and oxazolidinone (typically in the region of 155-175 ppm), aromatic carbons of the benzyl group (127-136 ppm), the benzylic carbon (around 67 ppm), and the carbons of the oxazolidinone ring.
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IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretch (around 3300 cm⁻¹), C=O stretching of the carbamate and oxazolidinone (in the range of 1690-1780 cm⁻¹), and C-O stretching.
-
Mass Spectrometry: The molecular ion peak [M]+ would be expected at m/z = 236.22, with characteristic fragmentation patterns corresponding to the loss of the benzyl group or other fragments.
Synthesis and Reactivity
A plausible synthetic route to benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate would involve the protection of the nitrogen atom of a pre-formed 4-substituted-2-oxazolidinone. A common starting material for the chiral variant is an amino acid, such as phenylalanine, which can be converted to the corresponding chiral amino alcohol and then cyclized to form the oxazolidinone ring.
Caption: A potential synthetic route to the target compound.
Experimental Protocol: Synthesis of Benzyl (R)-N-(2-oxo-1,3-oxazolidin-4-yl)carbamate
This protocol is a representative procedure adapted from established methods for the N-acylation of oxazolidinones.
Step 1: Synthesis of (R)-4-Benzyl-2-oxazolidinone from (R)-Phenylalaninol
-
Dissolution: Dissolve (R)-phenylalaninol in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).
-
Carbonyl Source Addition: Cool the solution to 0 °C and slowly add a carbonyl source, such as triphosgene or diethyl carbonate, along with a non-nucleophilic base (e.g., triethylamine) to facilitate the cyclization.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Workup and Purification: Quench the reaction with a mild acid, extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield (R)-4-benzyl-2-oxazolidinone.
Step 2: N-Protection with Benzyl Carbamate
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Deprotonation: Dissolve the (R)-4-benzyl-2-oxazolidinone in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.
-
Base Addition: Slowly add a strong base, such as n-butyllithium (n-BuLi), to deprotonate the nitrogen of the oxazolidinone.
-
Electrophile Addition: Add benzyl chloroformate dropwise to the reaction mixture.
-
Reaction and Quenching: Allow the reaction to proceed at -78 °C for a specified time before quenching with a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the final product by column chromatography to obtain benzyl (R)-N-(2-oxo-1,3-oxazolidin-4-yl)carbamate.
The reactivity of benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate is dominated by the carbamate and oxazolidinone functionalities. The benzyl carbamate group can be removed under various conditions, such as hydrogenolysis, to deprotect the nitrogen atom, which can then participate in further reactions. The oxazolidinone ring itself can be susceptible to hydrolysis under strong acidic or basic conditions.
Applications in Drug Development and Organic Synthesis
The primary utility of benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate lies in its role as a chiral building block and intermediate in the synthesis of complex target molecules.
-
Chiral Auxiliary: While the N-acylated oxazolidinones are more common as chiral auxiliaries, the N-carbamate protected version can serve as a precursor to these. The chiral center at the 4-position can direct the stereochemical outcome of reactions at other parts of a molecule to which it is attached.
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Intermediate in Pharmaceutical Synthesis: The oxazolidinone moiety is a key component of several antibacterial drugs.[5] Derivatives of benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate could be valuable intermediates in the synthesis of novel oxazolidinone-based antibiotics. The benzyl carbamate provides a stable protecting group during the construction of other parts of the drug molecule.
-
Scaffold for Library Synthesis: Due to its versatile functional groups, this compound can serve as a starting point for the creation of libraries of related compounds for high-throughput screening in drug discovery programs.
Derivatives of 5-benzyl-2-oxazolidone have been investigated for their pharmacological activities, including muscular relaxing, analgesic, and anti-inflammatory effects.[6] This suggests that the broader class of substituted oxazolidinones, including the title compound, holds potential for the development of new therapeutic agents.
Safety and Handling
As with any chemical compound, benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data is not available, general guidelines based on its functional groups should be followed. It is advisable to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate is a valuable chiral building block with significant potential in organic synthesis and medicinal chemistry. Its combination of a stereodefined oxazolidinone core and a versatile carbamate protecting group makes it an attractive intermediate for the synthesis of complex, biologically active molecules. While comprehensive data on this specific compound is limited, its properties and reactivity can be reliably inferred from the extensive knowledge of related oxazolidinone chemistry. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this important chemical entity in their work.
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